molecular formula C9H17N3O2 B11723663 N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide

N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide

Cat. No.: B11723663
M. Wt: 199.25 g/mol
InChI Key: CBLJEYJLFMHXKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide include:

Uniqueness

What sets N-{1-[(Z)-N’-Hydroxycarbamimidoyl]cyclohexyl}acetamide apart from its similar compounds is its specific hydroxycarbamimidoyl group, which imparts unique chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

N-[1-[(E)-N'-hydroxycarbamimidoyl]cyclohexyl]acetamide

InChI

InChI=1S/C9H17N3O2/c1-7(13)11-9(8(10)12-14)5-3-2-4-6-9/h14H,2-6H2,1H3,(H2,10,12)(H,11,13)

InChI Key

CBLJEYJLFMHXKX-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1(CCCCC1)/C(=N\O)/N

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=NO)N

Origin of Product

United States

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